

solubility and stability of 6-Hydroxyquinoline-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B3028965

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **6-Hydroxyquinoline-4-carboxylic Acid**

Executive Summary

6-Hydroxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound with significant potential in medicinal chemistry and pharmaceutical research as a versatile synthetic intermediate.^[1] Its utility in drug development is intrinsically linked to its physicochemical properties, primarily its solubility and chemical stability. This guide provides a comprehensive technical overview of these critical attributes. We delve into the theoretical principles governing the solubility of this amphoteric molecule, detailing the profound influence of pH. Standardized protocols for experimental solubility determination, such as the equilibrium shake-flask method, are presented. Furthermore, this document outlines a systematic approach to stability analysis through forced degradation studies, in alignment with regulatory guidelines, to identify potential degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress. The insights and methodologies contained herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, formulate, and analyze **6-Hydroxyquinoline-4-carboxylic acid**, ensuring data integrity and accelerating development timelines.

Introduction to 6-Hydroxyquinoline-4-carboxylic Acid

Chemical Identity and Core Properties

6-Hydroxyquinoline-4-carboxylic acid (CAS No. 4312-44-1) is a derivative of quinoline, a class of compounds recognized for a wide range of biological activities.^{[2][3][4]} The molecule's structure, featuring both a phenolic hydroxyl group and a carboxylic acid group, dictates its chemical behavior and physical properties.

Table 1: Physicochemical Properties of **6-Hydroxyquinoline-4-carboxylic Acid**

Property	Value	Source(s)
CAS Number	4312-44-1	[5] [6] [7] [8]
Molecular Formula	C ₁₀ H ₇ NO ₃	[1] [5] [9]
Molecular Weight	189.17 g/mol	[1] [5] [9]
Physical Form	Solid at room temperature	[1]
IUPAC Name	6-hydroxyquinoline-4-carboxylic acid	[5]
InChIKey	UVKYGKPXDDWMIV-UHFFFAOYSA-N	[5]
Storage Temp.	Sealed in dry, 2-8°C	

Significance in Pharmaceutical Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antiseptic drugs.^{[2][3][4][10]} **6-Hydroxyquinoline-4-carboxylic acid** serves as a key building block or intermediate in the synthesis of more complex molecules, where its functional groups—the hydroxyl and carboxylic acid—allow for diverse chemical modifications.^[1] Understanding its solubility is paramount for designing synthetic reactions, developing formulations, and conducting

biological assays, while knowledge of its stability profile is crucial for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).

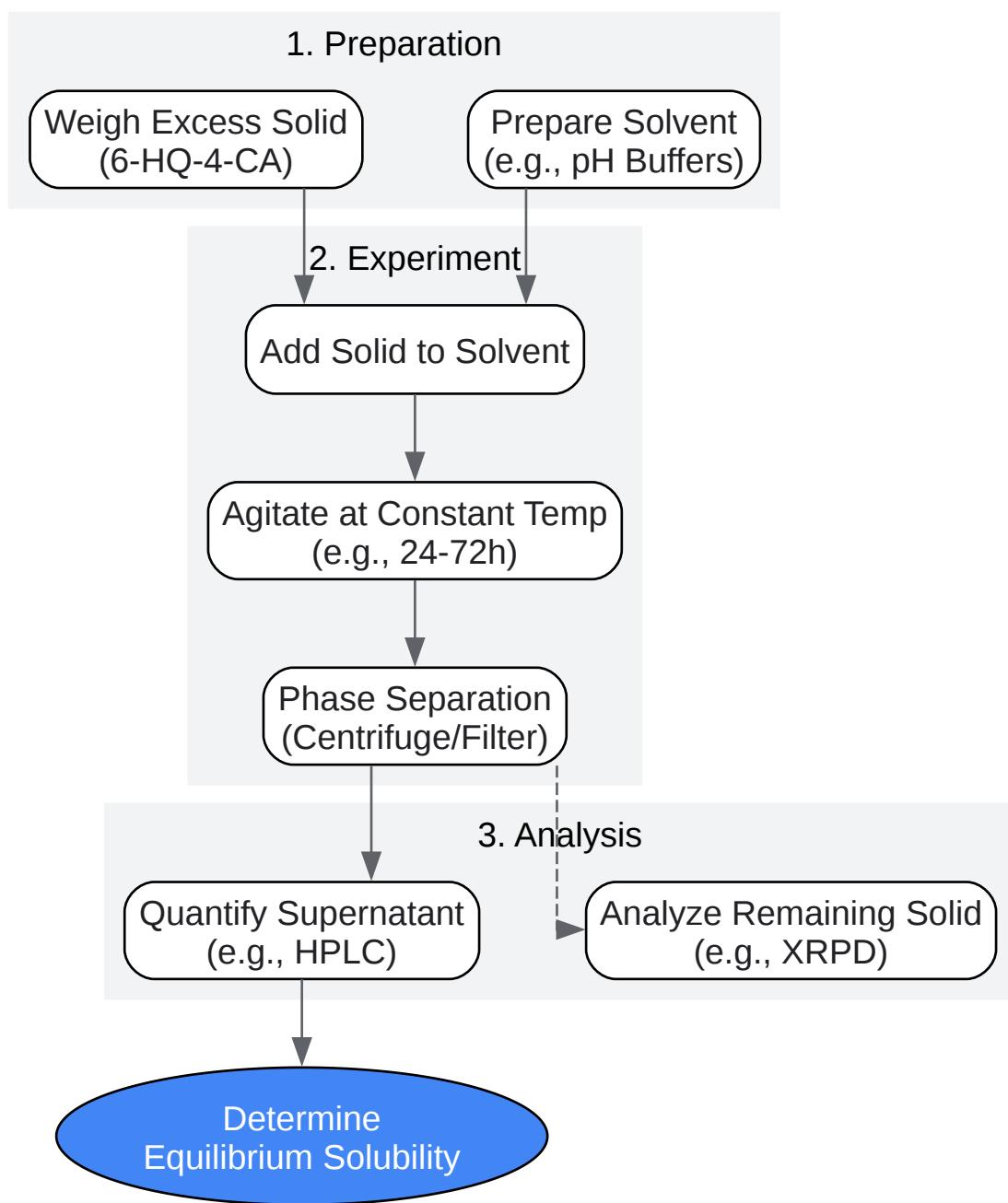
Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. For **6-Hydroxyquinoline-4-carboxylic acid**, its amphoteric nature—possessing both acidic (carboxylic acid, phenol) and basic (quinoline nitrogen) centers—means its aqueous solubility is highly dependent on pH.

Theoretical Framework: The Henderson-Hasselbalch Relationship

The solubility of ionizable compounds is governed by the pH of the medium and the pKa of the functional groups. The quinoline nitrogen is weakly basic, while the carboxylic acid is acidic, and the hydroxyl group is weakly acidic.

- At low pH ($\text{pH} < \text{pKa}$ of carboxylate): The carboxylic acid group is protonated ($-\text{COOH}$), and the quinoline nitrogen is protonated ($-\text{NH}^+$). The molecule carries a net positive charge, and its solubility is generally enhanced.
- At isoelectric point: The molecule exists predominantly as a zwitterion. This is often the point of minimum aqueous solubility.
- At high pH ($\text{pH} > \text{pKa}$ of phenol): The carboxylic acid ($-\text{COO}^-$) and hydroxyl group ($-\text{O}^-$) are deprotonated. The molecule carries a net negative charge, leading to increased solubility in alkaline aqueous solutions.^[1]


This pH-dependent behavior is a critical consideration for formulation development, as the pH of the gastrointestinal tract varies significantly, impacting drug absorption.^{[2][4][10]}

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.^{[11][12]} This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

- Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
- Addition of Compound: Add an excess amount of solid **6-Hydroxyquinoline-4-carboxylic acid** to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is achieved and maintained.[\[11\]](#)[\[12\]](#)
- Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[\[13\]](#) The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
- Phase Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved via centrifugation followed by careful collection of the supernatant, or by filtration through a filter that does not adsorb the compound.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[14\]](#)
- Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate transformations during the experiment, as this can affect solubility.[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Method.

Solubility Data Overview

While extensive quantitative data is not publicly available, qualitative information indicates that **6-Hydroxyquinoline-4-carboxylic acid** is soluble in common organic solvents and alkaline aqueous solutions.

Table 2: Qualitative Solubility of **6-Hydroxyquinoline-4-carboxylic Acid**

Solvent Class	Specific Solvents	Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble	Hydrogen bonding interactions with the hydroxyl and carboxylic acid groups.
Polar Aprotic	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Soluble	Strong dipole-dipole interactions.
Aqueous	Alkaline Solutions (e.g., aq. NaOH)	Soluble	Deprotonation of the carboxylic acid and phenolic hydroxyl groups forms a highly polar salt. [1]
Aqueous	Acidic Solutions (e.g., aq. HCl)	Likely Soluble	Protonation of the quinoline nitrogen can form a soluble salt.
Aqueous	Neutral Water (pH ~7)	Sparingly Soluble	The molecule is likely near its isoelectric point, minimizing solubility.
Non-polar	Hexane, Toluene	Insoluble	The molecule's polarity is too high for significant interaction with non-polar solvents.

Stability Analysis

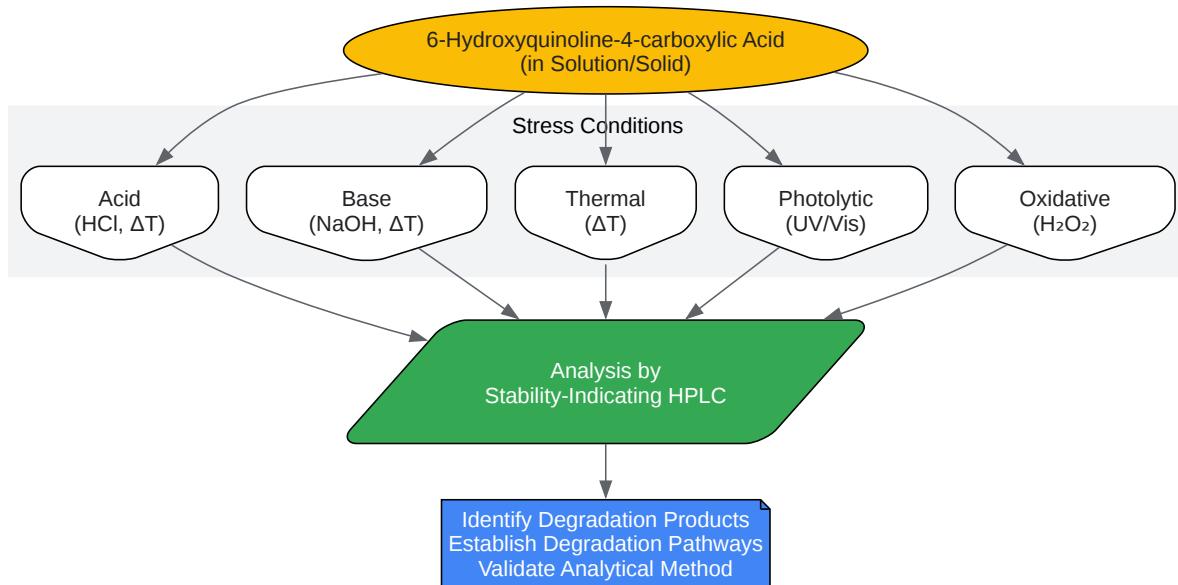
Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors.[\[16\]](#) Forced degradation, or stress testing, is a key

component of this process, designed to identify likely degradation products and establish degradation pathways.[\[17\]](#)

Potential Degradation Pathways

Quinoline derivatives can be susceptible to several degradation mechanisms:

- Oxidation: The electron-rich aromatic ring, particularly with the activating hydroxyl group, can be prone to oxidation.
- Photodegradation: Aromatic systems can absorb UV/Visible light, leading to photochemical reactions.
- Decarboxylation: Carboxylic acids attached to aromatic rings can, under certain conditions (e.g., heat), undergo decarboxylation.[\[18\]](#)[\[19\]](#)
- Hydrolysis: While the core structure is stable, any ester or amide derivatives would be susceptible to hydrolysis.


Experimental Protocol: Forced Degradation Study

A forced degradation study exposes the API to stress conditions more severe than accelerated stability conditions to generate degradation products rapidly.[\[20\]](#) The goal is typically to achieve 5-20% degradation.

Methodology:

- Prepare Solutions: Prepare solutions of **6-Hydroxyquinoline-4-carboxylic acid** (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
- Apply Stress Conditions:
 - Acid Hydrolysis: Add 0.1 M HCl. Incubate at elevated temperature (e.g., 60°C).
 - Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature or elevated temperature.
 - Oxidation: Add 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature.

- Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 70°C).
- Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[20][21] A dark control sample, wrapped in aluminum foil, must be run in parallel.[20][21]
- Time Points: Sample at various time points (e.g., 0, 2, 6, 12, 24 hours) until the target degradation is achieved.
- Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation or damage to the analytical column.
- Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. This method must be able to separate the intact parent compound from all process impurities and degradation products. Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure new peaks are homogeneous.

[Click to download full resolution via product page](#)

Caption: General Workflow for a Forced Degradation Study.

Stability Profile Summary

While specific degradation products for **6-Hydroxyquinoline-4-carboxylic acid** are not detailed in the literature, general knowledge of quinoline chemistry allows for predictions.

Table 3: Predicted Stability and Potential Degradants

Stress Condition	Predicted Stability	Potential Degradation Mechanism/Products
Acid Hydrolysis	Likely Stable	The quinoline ring system is generally stable to acid.
Base Hydrolysis	Likely Stable	The core structure is stable. The phenolic group will be deprotonated, which can increase susceptibility to oxidation.
Oxidation	Potentially Unstable	

| Oxidation of the phenol to a quinone-type structure is a common pathway for hydroxy-aromatic compounds. || Thermal | Moderately Stable | At high temperatures, decarboxylation (loss of CO₂) is a plausible degradation pathway.[22] Studies on related copolymers show degradation begins at elevated temperatures.[23][24] || Photostability | Potentially Unstable | Aromatic, heterocyclic compounds often absorb UV radiation and can undergo complex photoreactions or rearrangements.[25][26] |

Practical Recommendations for Researchers

- Storage: The compound should be stored as a solid in a cool (2-8°C), dry, and dark place in a well-sealed container to minimize thermal, hydrolytic, and photolytic degradation.
- Stock Solutions: For biological assays, prepare concentrated stock solutions in an appropriate organic solvent like DMSO or DMF. Store these solutions at -20°C or -80°C. Perform freeze-thaw stability studies if solutions will be used multiple times.[20]
- Aqueous Formulations: When preparing aqueous solutions, the pH must be carefully controlled with buffers to achieve and maintain the desired concentration.[20] Given the compound's properties, solubility will be highest at acidic (pH < 4) or alkaline (pH > 9) conditions. The stability at these pH values must be confirmed experimentally.
- Analytical Method Development: Always use a validated, stability-indicating method for quantification to ensure that measurements reflect the concentration of the intact compound and not its degradants.

Conclusion

6-Hydroxyquinoline-4-carboxylic acid is a compound of significant interest with physicochemical properties that demand careful consideration. Its solubility is fundamentally governed by the pH of its environment, a characteristic that must be leveraged in both synthetic and formulation contexts. The stability profile, while requiring empirical determination through systematic forced degradation studies, is predicted to be most sensitive to oxidative and photolytic stress. By applying the principles and protocols outlined in this guide, researchers can generate robust and reliable data, mitigating risks associated with poor solubility and unforeseen degradation, and ultimately facilitating the successful application of this versatile molecule in pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synthachem.com [synthachem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-4-quinolinecarboxylic acid | 4312-44-1 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 6-Hydroxyquinoline-4-carboxylic Acid 97% | CAS: 4312-44-1 | AChemBlock [achemblock.com]
- 9. 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1 | EAA31244 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. fdaghana.gov.gh [fdaghana.gov.gh]
- 17. qlaboratories.com [qlaboratories.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. derpharmacemica.com [derpharmacemica.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. PhotochemCAD | 8-Quinoline carboxylic acid [photochemcad.com]
- To cite this document: BenchChem. [solubility and stability of 6-Hydroxyquinoline-4-carboxylic acid in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028965#solubility-and-stability-of-6-hydroxyquinoline-4-carboxylic-acid-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com